2-[4-(benzylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide
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Overview
Description
2-[4-(benzylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzylamino group, a phenylcarbonyl group, and a benzothiazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazine Ring: The initial step involves the synthesis of the benzothiazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, where a benzylamine derivative reacts with the benzothiazine intermediate.
Addition of the Phenylcarbonyl Group: The phenylcarbonyl group is incorporated via acylation reactions, often using reagents like benzoyl chloride in the presence of a base.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: N-oxides and sulfoxides.
Reduction: Alcohols, amines, and reduced benzothiazine derivatives.
Substitution: Halogenated benzothiazines and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(benzylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, including cancer and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(benzylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds with active site residues, while the phenylcarbonyl group can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide
- 2-[4-(ethylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide
- 2-[4-(propylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide
Uniqueness
The uniqueness of 2-[4-(benzylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide lies in its benzylamino group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N3O4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[3-benzoyl-4-(benzylamino)-1,1-dioxo-1λ6,2-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C24H21N3O4S/c25-21(28)16-27-23(24(29)18-11-5-2-6-12-18)22(26-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)32(27,30)31/h1-14,26H,15-16H2,(H2,25,28) |
InChI Key |
VKMUBRCIPRUVIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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